N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide
Description
N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide is a synthetic compound featuring a benzimidazole-pyridine hybrid core linked to a thioacetamide group and a cyclohexyl substituent. This structure is optimized for targeting Toll-like receptor 4 (TLR4), as demonstrated in SAR studies where modifications at the C8 position (e.g., furan substitution) significantly enhanced TLR4-NF-κB activation . Its molecular complexity and functional groups contribute to both its biological activity and physicochemical properties, such as solubility and thermal stability.
Properties
Molecular Formula |
C21H24N4OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[5-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H24N4OS/c1-14-7-9-17-18(11-14)25-21(24-17)15-8-10-20(22-12-15)27-13-19(26)23-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
QHAIBOWVAMJJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. This can be achieved by reacting ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent like sodium metabisulphite . The resulting benzimidazole is then reacted with a pyridine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization and chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that compounds similar to N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide exhibit antiviral properties. For instance, benzimidazole derivatives have been reported to inhibit the NS5B RNA-dependent RNA polymerase of the hepatitis C virus, demonstrating effective antiviral activity with EC50 values ranging from 3.4 μM to 4.1 μM . These findings suggest that this compound may also possess similar antiviral efficacy, warranting further investigation.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that benzimidazole derivatives can exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial infections.
Chemical Characteristics
This compound has a molecular weight of approximately 380.51 g/mol and a molecular formula of C21H24N4OS . Its chemical structure incorporates a cyclohexyl group and a thioether linkage, which are crucial for its biological interactions.
Case Study on Antiviral Activity
In a study evaluating various benzimidazole derivatives, one compound demonstrated significant inhibition of HCV NS5B polymerase activity, leading to viral replication suppression . The structure-activity relationship (SAR) analysis revealed that modifications similar to those found in this compound could enhance antiviral potency.
Case Study on Antimicrobial Efficacy
A series of benzimidazole compounds were tested against multiple bacterial strains, revealing that certain structural motifs significantly increased their antibacterial activity . The incorporation of thioether functionalities, akin to those in this compound, was associated with improved efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and pyridine moieties can bind to specific sites on proteins, altering their function. This compound may also interfere with DNA replication and transcription processes, leading to its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Core Heterocycles: The target compound’s pyrimidoindole core distinguishes it from thiadiazole (e.g., 5e ) or thiazolidinone (e.g., 9 ) analogs. These cores influence electronic properties and binding affinity.
- Substituent Effects :
- The C8-furan substitution in 2B182C increased TLR4 activation potency by ~3-fold compared to the parent compound .
- Long alkyl chains (e.g., dodecyl in Compound 50 ) enhance lipophilicity but may reduce aqueous solubility.
- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e ) correlate with higher melting points, suggesting improved crystallinity.
- Synthetic Yields : Thiadiazole derivatives (e.g., 5h , 88% yield) generally exhibit higher synthetic efficiency than pyrimidoindoles, likely due to simpler reaction pathways.
Physicochemical Properties
- Thermal Stability: Thiazolidinone-dithioxoacetamide derivatives (e.g., 9 ) have higher melting points (186–187°C) than thiadiazoles (132–140°C ), likely due to stronger intermolecular interactions (e.g., hydrogen bonding).
- Solubility : The cyclohexyl group in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., methyl in 5f ), necessitating formulation optimization for in vivo applications .
Biological Activity
N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a thioacetamide group linked to a 2-pyridyl and a benzimidazole moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit noteworthy antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Inhibition Zones : The compound displayed inhibition zones comparable to standard antibiotics, indicating its potential as an effective antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 45 |
| K. pneumoniae | 19 | 50 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting a promising avenue for cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Cytokine Inhibition : Compounds related to this structure have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, with efficacy rates exceeding those of conventional anti-inflammatory drugs like dexamethasone .
| Cytokine | Inhibition Rate (%) |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
Antiviral Activity
Emerging research indicates that this compound may possess antiviral properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
